molecular formula C14H13Cl B3052867 (2-Chloro-2-phenylethyl)benzene CAS No. 4714-14-1

(2-Chloro-2-phenylethyl)benzene

Cat. No. B3052867
Key on ui cas rn: 4714-14-1
M. Wt: 216.7 g/mol
InChI Key: UVROAJFELBNMRA-UHFFFAOYSA-N
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Patent
US04604243

Procedure details

Following the general procedure of Example I, 236 mmols of distilled styrene were reacted with 25 mmols of distilled aniline in 30 mL of acetonitrile and in the presence of 38 mmols of concentrated HCl and 2.5 mmols of cuprous oxide. The process resulted in a 66.7% yield of 2-chloro-1,2-diphenylethane.
Quantity
236 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
38 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[ClH:16]>C(#N)C>[Cl:16][CH:1]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
236 mmol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
38 mmol
Type
reactant
Smiles
Cl
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(CC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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